- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,
Cas no 943749-58-4 (8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one)

943749-58-4 structure
Produktname:8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 8-bromo-1,2-dihydroisoquinolin-3(4H)-one
- 8-Bromo-1,4-dihydro-3(2H)-isoquinolinone (ACI)
- 8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
- ZB0314
- 8-bromo-1,4-dihydroisoquinolin-3(2H)-one
- MFCD24387058
- SCHEMBL1948839
- 8-bromo-2,4-dihydro-1H-isoquinolin-3-one
- DTXSID801276511
- SY263243
- CS-0062216
- 8-Bromo-1,4-dihydro-2H-isoquinolin-3-one
- DB-208102
- HTSMLQVNWVZSLU-UHFFFAOYSA-N
- AKOS023824104
- 943749-58-4
- SCHEMBL1848440
- F53178
- KS-9157
- 8-Bromo-1,4-dihydro-3(2H)-isoquinolinone
-
- MDL: MFCD24387058
- Inchi: 1S/C9H8BrNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-3H,4-5H2,(H,11,12)
- InChI-Schlüssel: HTSMLQVNWVZSLU-UHFFFAOYSA-N
- Lächelt: O=C1CC2C(=C(C=CC=2)Br)CN1
Berechnete Eigenschaften
- Genaue Masse: 224.97893g/mol
- Monoisotopenmasse: 224.97893g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 0
- Komplexität: 195
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 29.1Ų
- XLogP3: 1.4
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A449874-100mg |
8-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943749-58-4 | 97% | 100mg |
$259.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ423-200mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 200mg |
1334.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | Y0996652-1g |
8-Bromo-1,4-dihydro-2H-isoquinolin-3-one |
943749-58-4 | 95% | 1g |
$510 | 2024-08-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ423-100mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 100mg |
2003CNY | 2021-05-07 | |
Chemenu | CM424321-1g |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95%+ | 1g |
$*** | 2023-03-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ423-50mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 50mg |
444.0CNY | 2021-07-15 | |
Aaron | AR00LJ8D-100mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 100mg |
$184.00 | 2025-02-28 | |
1PlusChem | 1P00LJ01-250mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 250mg |
$418.00 | 2025-03-01 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02789-5g |
8-bromo-1,4-dihydroisoquinolin-3(2H)-one |
943749-58-4 | 95% | 5g |
$1440 | 2023-09-07 | |
eNovation Chemicals LLC | Y1050517-500mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 500mg |
$660 | 2025-02-20 |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Referenz
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, United States, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Oxygen ; 15 min, 180 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
Referenz
- Preparation of carbazole and carbazole-like compounds (e.g., pyridoindole and pyrrolodipyridine derivatives) useful for treating cancers, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Phosphoric acid , Oxygen ; 15 min, 180 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
Referenz
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Compounds and uses thereof, World Intellectual Property Organization, , ,
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Raw materials
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Preparation Products
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Verwandte Literatur
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
943749-58-4 (8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one) Verwandte Produkte
- 459786-46-0((phenylcarbamoyl)methyl 3,4,5-trimethoxybenzoate)
- 1806771-94-7(6-(Difluoromethyl)-2-nitro-4-(trifluoromethoxy)pyridine-3-carboxylic acid)
- 1804478-75-8(Ethyl 3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-5-acetate)
- 600158-63-2(5-phenylfuran-3-carboxylic acid)
- 1289387-62-7((1-(2,5-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride)
- 2166902-56-1(methyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate)
- 1955515-60-2(2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride)
- 1105226-24-1(N-{(4-fluorophenyl)carbamoylamino}-1-(3-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2228507-76-2(2,3-dihydro-1H-inden-1-yl sulfamate)
- 2172478-55-4(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:943749-58-4)8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one

Reinheit:99%
Menge:5g
Preis ($):2142.0
atkchemica
(CAS:943749-58-4)8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung